9-[4-(dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol
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Overview
Description
9-[4-(Dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol is a complex organic compound that features a fluorenol core with a dibenzylamino butynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenol Core: The fluorenol core can be synthesized through the reduction of fluorenone using a reducing agent such as sodium borohydride.
Attachment of the Butynyl Side Chain: The butynyl side chain can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Dibenzylamino Group: The final step involves the nucleophilic substitution reaction where dibenzylamine is introduced to the butynyl side chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the fluorenol core can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the alkyne group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives with reduced alkyne groups.
Substitution: Various substituted fluorenol derivatives.
Scientific Research Applications
9-[4-(Dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 9-[4-(dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Dibutylaminobut-2-yn-1-ol: Similar structure but with a dibutylamino group instead of a dibenzylamino group.
Fluorenol: Lacks the butynyl and dibenzylamino side chains.
Dibenzylamine: Contains the dibenzylamino group but lacks the fluorenol core and butynyl side chain.
Uniqueness
9-[4-(Dibenzylamino)but-2-yn-1-yl]-9H-fluoren-9-ol is unique due to the combination of its fluorenol core, butynyl side chain, and dibenzylamino group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C31H27NO |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
9-[4-(dibenzylamino)but-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C31H27NO/c33-31(29-19-9-7-17-27(29)28-18-8-10-20-30(28)31)21-11-12-22-32(23-25-13-3-1-4-14-25)24-26-15-5-2-6-16-26/h1-10,13-20,33H,21-24H2 |
InChI Key |
MYKFOZGWZSCYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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